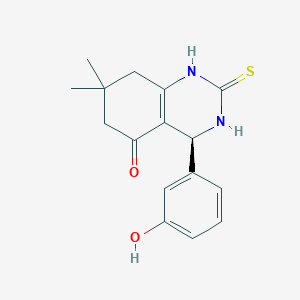

(S)-dimethylenastron

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(4S)-4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21)/t14-/m0/s1 |

InChI Key |

RUOOPLOUUAYNPY-AWEZNQCLSA-N |

Isomeric SMILES |

CC1(CC2=C([C@@H](NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C |

Canonical SMILES |

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C |

Origin of Product |

United States |

Discovery and Structural Classification of S Dimethylenastron

Identification as a Dihydropyrimidine (B8664642) (DHPM)-Derived Kinesin Inhibitor

(S)-Dimethylenastron is structurally characterized as a dihydropyrimidine-2(1H)-thione derivative. It functions as a potent and specific inhibitor of the mitotic kinesin Eg5 scbt.comresearchgate.netcaymanchem.comrndsystems.comscispace.comtocris.comresearchgate.net. Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a structure critical for accurate chromosome segregation during cell division researchgate.netresearchgate.netresearchgate.net. By allosterically inhibiting Eg5, this compound disrupts this process, leading to mitotic arrest researchgate.netscispace.com. Specifically, it is understood to impede Eg5's motor activity by decreasing the rate of ADP release from the motor domain researchgate.net. This mechanism results in the formation of monopolar spindles, arresting cells in the G2/M phase of the cell cycle caymanchem.comscispace.comresearchgate.netresearchgate.net.

Context within Monastrol (B14932) Analogues and Lead Optimization Strategies

This compound emerged from lead optimization strategies applied to monastrol, a known inhibitor of Eg5 scispace.comresearchgate.netnih.gov. Monastrol, while foundational, exhibits moderate inhibitory activity with an IC50 typically in the micromolar range (e.g., 30 µM) scispace.comresearchgate.net. Researchers aimed to develop analogues with enhanced potency and improved binding characteristics. This compound was synthesized through structural modifications of the monastrol scaffold, such as the cyclization of its ester side-chain into a cyclic ketone researchgate.netresearchgate.net. These modifications resulted in a more rigid conformation that exhibited a better fit within the Eg5 binding pocket researchgate.netresearchgate.netnih.gov. Consequently, this compound demonstrates significantly greater potency compared to monastrol, with reported IC50 values in the nanomolar range caymanchem.comrndsystems.comscispace.comresearchgate.netresearchgate.net. This advancement placed it among a class of more potent DHPM-derived Eg5 inhibitors, contributing to a deeper understanding of structure-activity relationships (SAR) for this class of compounds nih.govtandfonline.comacs.org.

The Significance of the (S)-Enantiomer in Inhibitory Activity

Stereochemistry plays a critical role in the inhibitory activity of dimethylenastron (B1670673). Research has established that the (S)-enantiomer of dimethylenastron exhibits preferential binding to the Eg5 motor domain and possesses superior inhibitory potency compared to its (R)-counterpart or the racemic mixture researchgate.netnih.govtandfonline.comacs.orgtandfonline.comrcsb.orgproteopedia.orgnih.gov. Crystallographic studies have revealed that the (S)-enantiomer of dimethylenastron, along with (S)-enastron, binds primarily in the (S)-configuration to Eg5, fitting effectively into the allosteric binding site formed by loop L5, α2, and α3 helices researchgate.netnih.govtandfonline.comacs.orgtandfonline.comrcsb.orgproteopedia.orgnih.gov. This specific stereochemical interaction contributes to its enhanced affinity and efficacy in inhibiting Eg5's ATPase activity and consequently, its ability to disrupt spindle pole separation researchgate.netresearchgate.netnih.govtandfonline.com. The potency of this compound is attributed to factors such as its reduced molecular flexibility and a more optimal fit into a solvent-exposed subpocket of Eg5, allowing for favorable hydrophobic contacts with amino acid residues like Ala218 and Tyr211 nih.govtandfonline.com.

Data Tables

Mechanism of Action: Allosteric Inhibition of Kinesin Spindle Protein Eg5

Binding Site Characterization: The α2/Loop L5/Helix α3 Pocket

The primary binding site for (S)-dimethylenastron, along with other related dihydropyrimidinone inhibitors like monastrol (B14932) and enastron, is located within a specific pocket formed by the α2 helix, Loop L5, and Helix α3 of the Eg5 motor domain. tandfonline.comtandfonline.comnih.govmdpi.comfrontiersin.orgtandfonline.comnih.govresearchgate.netresearchgate.net This allosteric site is situated approximately 10 Å away from the catalytic ATP-binding site. tandfonline.comnih.govfrontiersin.orgtandfonline.comnih.govresearchgate.net

The binding of this compound to this pocket is characterized as allosteric because it does not directly compete with ATP for binding. Instead, its interaction induces conformational changes within the Eg5 motor domain. These alterations are transmitted to the ATP-binding site, thereby modulating Eg5's enzymatic activity. mdpi.comfrontiersin.orgtandfonline.comnih.gov Loop L5, a flexible region within this binding pocket, plays a critical role in mediating these allosteric effects, acting as a conformational latch that influences the motor's functional states. mdpi.comfrontiersin.orgnih.govnih.gov This allosteric modulation effectively traps Eg5 in a conformation that impairs its motor function. frontiersin.orgnih.gov

The precise molecular interactions and structural consequences of this compound binding to Eg5 have been elucidated through X-ray crystallography. The crystal structure of the human Eg5 motor domain in complex with this compound, deposited under PDB ID 2X7D, provides detailed atomic-level insights into this interaction. nih.govresearchgate.netwwpdb.orgrcsb.orgembl.de These structural studies confirm that this compound fits within the α2/Loop L5/Helix α3 allosteric pocket, establishing specific interactions that stabilize this region. nih.govresearchgate.net The structure reveals how the inhibitor occupies this site, leading to rearrangements that allosterically affect the motor's functional machinery. mdpi.comtandfonline.comnih.gov

Molecular Events Following Binding

Upon binding to Eg5, this compound triggers a cascade of molecular events that ultimately inhibit the motor protein's function.

A key consequence of this compound binding is the significant impediment it places on the release of Adenosine Diphosphate (ADP) from the Eg5 motor domain. researchgate.netnih.govtandfonline.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov By blocking ADP release, the inhibitor effectively traps Eg5 in a state where it cannot proceed to the next step in its ATP hydrolysis cycle. This is crucial because the release of ADP is a necessary step for Eg5 to re-bind ATP and initiate a new power stroke. researchgate.nettandfonline.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov

The prevention of ADP release directly halts the progression of Eg5's catalytic cycle. researchgate.nettandfonline.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov With ADP bound and unable to dissociate, the motor domain remains in an inhibited state, often described as an ATP-like conformation, preventing the binding of new ATP molecules or the completion of ATP hydrolysis. frontiersin.orgnih.gov This effectively locks Eg5 in an inactive state, preventing it from generating the force required for microtubule sliding and spindle pole separation. researchgate.netnih.govtandfonline.com

The allosteric binding of this compound induces specific conformational changes within the Eg5 motor domain. mdpi.comfrontiersin.orgtandfonline.comnih.govnih.gov These changes include the stabilization of the allosteric pocket, often described as a "closed conformation," and alterations in the flexibility of critical regions such as the Switch II cluster. mdpi.comtandfonline.com These structural modifications are transmitted across the protein, allosterically influencing the conformation of the ATP-binding pocket and other functionally important elements. mdpi.comfrontiersin.orgtandfonline.comnih.gov While the primary effects are observed within the Eg5 motor domain, these altered conformations can also affect Eg5's affinity for microtubules, leading to a reduced interaction. mdpi.com

Table 1: Key Aspects of this compound's Inhibition of Eg5

| Feature | Description |

| Eg5 Role | Mitotic kinesin essential for bipolar spindle assembly by crosslinking and sliding anti-parallel microtubules. researchgate.netnih.govtandfonline.comtandfonline.com |

| Inhibitor Class | Dihydropyrimidinone (DHPM) derivative; specific and potent Eg5 inhibitor. researchgate.netnih.govsigmaaldrich.comresearchgate.net |

| Binding Site | Allosteric pocket formed by the α2 helix, Loop L5, and Helix α3, located ~10 Å from the ATP-binding site. tandfonline.comtandfonline.comnih.govmdpi.comfrontiersin.orgtandfonline.comnih.govresearchgate.netresearchgate.net |

| Allosteric Mechanism | Binding induces conformational changes that allosterically affect the ATP-binding site, rather than direct ATP competition. mdpi.comfrontiersin.orgtandfonline.comnih.gov Loop L5 is critical for this effect. mdpi.comfrontiersin.orgnih.govnih.gov |

| Key Molecular Event | Significant prevention of Adenosine Diphosphate (ADP) release from the Eg5 motor domain. researchgate.netnih.govtandfonline.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov |

| Catalytic Cycle Impact | Halts the catalytic cycle by trapping Eg5 in an ADP-bound state, preventing ATP re-binding and subsequent motor activity. researchgate.nettandfonline.comnih.govnih.govresearchgate.netnih.govfrontiersin.orgnih.govnih.govnih.gov |

| Structural Basis | Crystal structure (PDB ID: 2X7D) reveals this compound binding within the α2/Loop L5/Helix α3 pocket, inducing specific conformational changes in Eg5. nih.govresearchgate.netwwpdb.orgrcsb.orgembl.de |

| Potency (ATPase Assay) | IC50 = 200 nM for microtubule-stimulated ATPase activity. nih.govsigmaaldrich.comresearchgate.net |

Structure Activity Relationship Sar of S Dimethylenastron

Comparative Analysis with Monastrol (B14932) and Related Dihydropyrimidines

(S)-Dimethylenastron emerged from lead optimization efforts aimed at improving the potency of the first-in-class Eg5 inhibitor, monastrol. researchgate.netresearchgate.net While monastrol was a groundbreaking discovery, its moderate inhibitory activity prompted the synthesis of more potent analogues. researchgate.net this compound proved to be over 100 times more potent than monastrol, both in vitro and in arresting mitosis in cultured cells. researchgate.netaxonmedchem.com

Crystal structure analyses comparing Eg5 complexed with various dihydropyrimidine (B8664642) inhibitors, including monastrol, enastron, and dimethylenastron (B1670673), have elucidated the structural basis for this increased potency. nih.govsci-hub.ru These studies show that while these inhibitors share a common binding pocket, subtle structural modifications lead to significant differences in their inhibitory efficacy. nih.gov The enhanced potency of newer inhibitors like dimethylenastron is attributed to a better fit within the allosteric binding site. researchgate.netnih.gov

| Compound | Eg5 IC50 | Relative Potency vs. Monastrol |

|---|---|---|

| Monastrol | ~14-20 µM | 1x |

| This compound | 200 nM | >100x |

Impact of Cyclization and Conformational Rigidity

The substantial increase in potency observed with this compound is largely a consequence of its unique structural design, which imparts conformational rigidity. This rigidity is a direct result of the cyclization of a flexible side chain present in the parent compound, monastrol.

A key structural modification in the development of dimethylenastron from monastrol was the cyclization of the ethyl ester side-chain into a cyclic ketone. researchgate.netresearchgate.net This transformation creates a conformationally rigid bicyclic scaffold, which significantly limits the molecule's rotational freedom. researchgate.net This structural constraint is a critical factor in enhancing the compound's binding affinity for Eg5.

The conformational rigidity of dimethylenastron is directly responsible for its improved fit within the allosteric binding pocket of Eg5, located between helix α2, loop L5, and helix α3. researchgate.netnih.gov The rigid structure orients the key interacting moieties of the inhibitor in an optimal conformation for binding, minimizing the entropic penalty associated with the binding of more flexible molecules like monastrol. nih.gov This superior fit is a primary reason for the compound's heightened inhibitory activity. researchgate.netnih.gov

| Structural Feature of this compound | Interacting Eg5 Residue | Type of Interaction |

|---|---|---|

| Dimethyl groups on oxo-cyclohexene ring | Tyr211 | C-H---π interaction |

| Dimethyl groups on oxo-cyclohexene ring | Ala218 | Hydrophobic interaction |

| Dihydropyrimidine core | Arg119 | Hydrogen bond (via oxygen atom) |

Stereochemical Basis for Potency and Selectivity (S-Configuration Preference)

Stereochemistry plays a crucial role in the inhibitory activity of dihydropyrimidine-based Eg5 inhibitors. Crystallographic studies have demonstrated a distinct preferential binding for one enantiomer over the other. nih.gov In the case of dimethylenastron, although a racemic mixture was used for crystallization experiments with the Eg5 motor domain, the resulting crystal structure exclusively showed the S-enantiomer bound within the allosteric pocket. sci-hub.ru

This indicates a strong preference of the Eg5 binding site for the S-configuration of dimethylenastron. nih.govsci-hub.ru This preferential binding of the S-enantiomer is a defining characteristic of Class I dihydropyrimidine inhibitors, which includes monastrol and enastron. researchgate.netnih.gov The specific three-dimensional arrangement of the S-enantiomer allows for the optimal placement of its functional groups to engage in the key hydrogen bonding and hydrophobic interactions necessary for potent inhibition. sci-hub.ru

Biological Activities and Cellular Phenotypes Induced by S Dimethylenastron

Inhibition of Eg5 ATPase Activity

(S)-Dimethylenastron functions by allosterically inhibiting the motor domain of Eg5, thereby preventing the release of ADP and halting the kinesin's ATPase cycle. This inhibition is crucial for its antimitotic effects.

This compound demonstrates significant potency in inhibiting Eg5 ATPase activity. Studies have consistently reported an IC50 value of 200 nM for its inhibition of Eg5 ATPase activity caymanchem.comcaymanchem.comrndsystems.commedchemexpress.com. This potency is considerably higher than that of its precursor compound, monastrol (B14932), which exhibits an IC50 of approximately 30 µM nih.govresearchgate.nettandfonline.com. The enhanced potency of this compound is attributed to structural modifications that allow for a better fit within the allosteric binding pocket of Eg5 nih.govresearchgate.nettandfonline.com.

Downstream Cellular Responses

Apoptosis Induction in Cancer Cells

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. By arresting cells in mitosis, the compound triggers cellular stress pathways that ultimately lead to apoptotic signaling. Studies indicate that this compound prevents the growth of pancreatic and lung cancer cells by halting mitotic progression and subsequently triggering apoptosis researchgate.netspandidos-publications.com. This apoptotic effect is a significant mechanism through which this compound exerts its anti-tumor activity. Furthermore, research suggests that the induction of Heat Shock Protein 70 (Hsp70) plays a cytoprotective role against this compound-induced apoptosis, implying that modulating Hsp70 expression could potentially enhance the compound's efficacy researchgate.net.

Modulation of Stress Response Pathways (e.g., Hsp70 Upregulation)

A notable cellular response to this compound treatment is the upregulation of Heat Shock Protein 70 (Hsp70) rndsystems.comtocris.combio-techne.com. Hsp70 is a molecular chaperone involved in protein folding, stabilization, and stress response. Its upregulation in response to this compound has been linked to the phosphatidylinositol 3-kinase (PI3K)/Akt pathway researchgate.net. While Hsp70 can play a cytoprotective role, its induction in the context of Eg5 inhibition highlights the complex cellular stress responses triggered by this compound. This modulation of stress response pathways underscores the compound's impact on cellular homeostasis beyond direct mitotic arrest.

Suppression of Cell Migration and Invasion Capabilities (e.g., PANC-1 pancreatic cancer cells)

Beyond its effects on cell proliferation and apoptosis, this compound significantly suppresses the migration and invasion capabilities of cancer cells. Specifically, studies have shown that this compound inhibits the migration and invasion of PANC-1 pancreatic cancer cells in vitro rndsystems.comtocris.combio-techne.comnih.govmedchemexpress.comresearchgate.net. This suppression occurs independently of its effects on cell proliferation, particularly at shorter treatment durations nih.gov. The mechanism behind this observed anti-migratory and anti-invasive activity is attributed to the compound's role as an allosteric inhibitor of mitotic kinesin Eg5, which is crucial for proper cell division and, by extension, cellular motility and tissue invasion processes.

Preclinical Angiogenesis Inhibition Studies (e.g., in zebrafish embryos)

This compound, as an Eg5 inhibitor, has also shown potential in preclinical studies related to angiogenesis inhibition. Interfering with KIF11/Eg5 function has been shown to cause developmental and vascular defects in zebrafish embryos, leading to potent inhibition of tumor angiogenesis researchgate.net. Zebrafish embryos serve as a valuable model for studying anti-angiogenic agents due to their transparent nature and rapid vascular development biobide.comnih.gov. Eg5 inhibitors, including this compound, have demonstrated the ability to inhibit tumor angiogenesis by not only blocking tumor cell proliferation but also by impairing endothelial cell function researchgate.net. This dual mechanism suggests a broader anti-cancer role for Eg5 inhibitors beyond direct cytotoxicity.

Data Tables

The following tables summarize key quantitative findings regarding the biological activities of this compound.

Table 1: Eg5 (KIF11) Inhibition by this compound

| Target | IC50 Value |

| Eg5 (KIF11) | 200 nM |

Table 2: Cancer Cell Growth Inhibition by this compound

| Cancer Cell Line | EC50 Value |

| HCT116 | 330 nM |

| Htert-HME1 | 603 nM |

| BxPC3 | 743 nM |

| K562 | 881 nM |

| NCI-H1299 | 881 nM |

Table 3: Effect of this compound on Cancer Cell Migration and Invasion

| Cell Line | Effect on Migration | Effect on Invasion | Notes |

| PANC-1 | Suppressed | Suppressed | Occurs independently of proliferation at 24h treatment. |

Table 4: this compound in Zebrafish Angiogenesis Models

| Model System | Observed Effect on Angiogenesis | Mechanism Implicated |

| Zebrafish embryos | Inhibited | Disrupts KIF11/Eg5 function, causing vascular defects; impairs endothelial function |

Compound Names Mentioned

this compound

Eg5 (KIF11)

Enastron

Fluorastrol

Monastrol

S-trityl-L-cysteine (STLC)

Gemcitabine

Hsp70 (Heat Shock Protein 70)

Synthesis and Chemical Modifications of S Dimethylenastron Analogues

Synthetic Methodologies for Dihydropyrimidine (B8664642) Core (e.g., Biginelli Reaction)

The foundational framework of (S)-dimethylenastron and its analogues is the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core. The most prominent and historically significant method for constructing this heterocyclic system is the Biginelli reaction. nih.govorganicreactions.org First reported in 1893, this one-pot, three-component condensation reaction typically involves an aldehyde, a β-dicarbonyl compound (like a β-ketoester), and urea (B33335) or thiourea (B124793) under acidic catalysis. organicreactions.orgscielo.br

The synthesis of the DHPM core for KSP inhibitors like monastrol (B14932) and its derivatives, including dimethylenastron (B1670673), follows this classic approach. scielo.br The reaction condenses an aromatic aldehyde (e.g., 3-hydroxybenzaldehyde), a β-dicarbonyl component (in this case, a cyclic diketone to form the fused ring system of dimethylenastron), and thiourea. scielo.brmdpi.com

Over the years, numerous modifications to the original Biginelli reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These advancements include:

Use of Diverse Catalysts : While the classic reaction uses a Brønsted acid like HCl, modern syntheses employ a wide range of catalysts, including Lewis acids (e.g., FeCl₃, CuCl₂) and heterogeneous catalysts. scielo.brmdpi.com

Solvent-Free Conditions : To align with the principles of green chemistry, solvent-free methods, often coupled with microwave irradiation, have been successfully applied to the Biginelli reaction, offering advantages of high efficiency and reduced environmental impact. researchgate.netnih.gov

Variations in Components : The versatility of the Biginelli reaction allows for significant variation in all three building blocks, enabling the creation of large libraries of DHPM derivatives for screening. organicreactions.orgmdpi.com For instance, different substituted benzaldehydes can be used to probe interactions at the phenyl-binding region of the KSP active site, while various cyclic and acyclic ketones can alter the molecule's shape and properties. mdpi.com

The Biginelli reaction and its modern variants remain the most elegant and widely used methodology for accessing the dihydropyrimidine scaffold essential for this class of KSP inhibitors. scielo.br

Strategies for Enantioselective Synthesis or Resolution of the (S)-Enantiomer

The biological activity of many dihydropyrimidine-based KSP inhibitors is highly stereospecific. For dimethylenastron, the (S)-enantiomer is the active form that preferentially binds to and inhibits the Eg5 motor protein. researchgate.netnih.govnih.gov Therefore, obtaining the enantiomerically pure (S)-isomer is a critical aspect of its development. Two primary strategies are employed: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to directly synthesize the desired (S)-enantiomer. Asymmetric Biginelli reactions have been developed using chiral catalysts to induce stereoselectivity. These methods often involve:

Chiral Brønsted Acids : Catalysts derived from natural products or synthetic chiral scaffolds can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Organocatalysis : Chiral amines, thioureas, and prolinamides have been used to catalyze asymmetric Biginelli reactions, yielding DHPMs with moderate to high enantiomeric excess (ee). nih.gov

Metal-Based Catalysis : Chiral Schiff base-metal complexes, such as those involving copper(II), have been shown to effectively catalyze the asymmetric synthesis of (S)-dihydropyrimidines. nih.gov

Resolution of Racemates: The traditional Biginelli condensation typically produces a racemic mixture (an equal mixture of R and S enantiomers). sums.ac.ir Resolution is the process of separating these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful analytical and preparative technique for separating enantiomers. A racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately, allowing for the isolation of each pure enantiomer. mdpi.comresearchgate.net This method is highly effective for obtaining both enantiomers in high purity. acoreconsumiveis.com.br

The development of stereoselective synthetic methods is a key priority in medicinal chemistry to ensure the production of the pharmacologically active isomer and avoid potential off-target effects from the inactive enantiomer. sums.ac.ir

Derivatization and Scaffold Exploration for Improved Potency and Specificity

The discovery of monastrol, the first small-molecule inhibitor of KSP, spurred extensive research into modifying its structure to enhance its therapeutic potential. This compound itself is a product of such lead optimization efforts. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in guiding the derivatization of the dihydropyrimidine scaffold.

A key modification that led from monastrol to the more potent dimethylenastron was the cyclization of the ester side-chain into a rigid, fused cyclic ketone structure. nih.govresearchgate.net This change resulted in a compound that fits better within the allosteric binding pocket of KSP, leading to a significant increase in inhibitory activity. nih.govnih.gov Dimethylenastron exhibits an IC₅₀ value of approximately 200 nM, representing a more than 100-fold increase in potency compared to the original monastrol lead. researchgate.netmedchemexpress.com

Further scaffold exploration and derivatization strategies include:

Substitution on the Phenyl Ring : Modifying the substituents on the 4-phenyl ring can significantly impact potency. For example, the development of fluorastrol, which incorporates fluorine atoms, demonstrated that strategic halogenation could enhance binding affinity. nih.gov

Modifications at the N1 and N3 Positions : The urea/thiourea component of the DHPM core can be derivatized. Alkylation or acylation at these positions can influence solubility and cell permeability.

Replacement of the Dihydropyrimidine Core : More drastic modifications have involved replacing the entire DHPM core with other heterocyclic systems, such as dihydropyrazoles, while retaining key pharmacophoric features. researchgate.netnih.gov

These explorations aim to improve not only potency but also other critical drug-like properties, such as aqueous solubility and metabolic stability, and to overcome challenges like multidrug resistance by avoiding efflux by pumps like P-glycoprotein. nih.govresearchgate.net

Table 1: Inhibitory Potency of Dihydropyrimidine-Based KSP Inhibitors This table is interactive and can be sorted by clicking on the column headers.

| Compound | Key Structural Feature | KSP ATPase IC₅₀ | Potency Relative to Monastrol |

|---|---|---|---|

| Monastrol | Acyclic ethyl ester | ~30-40 µM | 1x |

| Enastron | Fused cyclohexenone ring | ~2 µM | ~15-20x |

| This compound | Fused dimethyl-cyclohexenone ring | ~200 nM | >100x |

| Fluorastrol | Fluorinated phenyl ring | Potent | Varies |

Rational Design Approaches for Next-Generation KSP Inhibitors

The development of advanced KSP inhibitors has increasingly moved from random screening and traditional SAR to rational, structure-based design. nih.gov This approach leverages detailed knowledge of the three-dimensional structure of the KSP motor domain and how inhibitors like this compound bind to it.

The primary tool for this approach is X-ray crystallography, which has been used to solve the crystal structure of the KSP motor domain in complex with this compound (PDB ID: 2X7D). nih.govresearchgate.net These structures reveal that this compound binds to a specific allosteric pocket formed by the α2 helix, loop L5, and the α3 helix, which is approximately 12 Å away from the ATP-binding site. nih.govnih.gov The inhibitor makes key hydrophobic interactions with residues such as D130 and L214. researchgate.net

This structural information enables several rational design strategies:

Computational Modeling and Docking : Molecular docking simulations are used to predict how newly designed virtual compounds will bind to the KSP pocket. sums.ac.irnih.gov This allows chemists to prioritize the synthesis of molecules that are predicted to have the highest affinity and best fit. nih.gov

Filling Unoccupied Pockets : Analysis of the inhibitor-bound crystal structure can reveal small, unoccupied spaces within the binding site. researchgate.net A rational design strategy involves appending functional groups to the inhibitor scaffold to fill these voids and create new, favorable interactions (e.g., hydrogen bonds or van der Waals contacts) with the protein, thereby increasing potency. researchgate.net For example, adding an aminopropyl chain to related scaffolds was found to engage the enzyme backbone and improve properties. researchgate.net

Mechanism-Based Design : Understanding how this compound works at a molecular level—by allosterically inhibiting the release of ADP from the active site—allows for the design of new molecules that can achieve this same mechanistic outcome more efficiently. nih.govnih.gov By comparing the binding modes of different inhibitors like enastron and dimethylenastron, researchers can identify which specific structural features are most critical for slowing ADP release, providing a clear rationale for future designs. nih.gov

These rational design approaches accelerate the discovery of next-generation KSP inhibitors with potentially superior potency, improved specificity, and more favorable pharmacokinetic profiles, moving beyond the template of this compound to novel chemical scaffolds. nih.govnih.gov

Advanced Research Methodologies and Computational Studies on S Dimethylenastron

Molecular Docking and Ligand-Based Virtual Screening

Computational approaches like molecular docking and virtual screening are instrumental in understanding how (S)-dimethylenastron interacts with its target, Eg5. Molecular docking studies predict the preferred orientation and binding affinity of this compound within the allosteric binding site of Eg5, typically located between helices α2 and α3 and the L5 loop frontiersin.orgsunderland.ac.ukacs.org. These studies often compare the binding of this compound with other Eg5 inhibitors like monastrol (B14932), enastron, and fluorastrol, identifying key amino acid residues involved in binding, such as those forming hydrophobic pockets sunderland.ac.uknih.govnih.gov. Ligand-based virtual screening can also be employed to identify novel scaffolds with similar binding characteristics to known Eg5 inhibitors nih.govdntb.gov.ua. Research has shown that this compound exhibits a strong fit within the α2/L5/α3 binding pocket of Eg5, contributing to its potent inhibitory activity nih.govnih.gov.

Molecular Dynamics Simulations and Binding Free Energy Calculations

To further refine the understanding of this compound's interaction with Eg5, molecular dynamics (MD) simulations are utilized. These simulations provide insights into the dynamic behavior of the Eg5-inhibitor complex over time, revealing conformational changes and the stability of the binding interaction nih.govnih.govresearchgate.net. MD simulations, often coupled with binding free energy calculations such as MM/PBSA, help to quantitatively assess the binding affinity and identify the specific interactions that stabilize the complex nih.govnajah.edu. Studies have indicated that this compound binds to the Eg5 motor domain with higher affinity than some related compounds, effectively blocking the conformational changes in the ADP-binding pocket nih.gov.

X-ray Crystallography for Ligand-Protein Complex Structure Elucidation

X-ray crystallography has been pivotal in determining the high-resolution three-dimensional structure of Eg5 in complex with this compound. The crystal structure of human kinesin Eg5 in complex with this compound has been resolved, providing detailed atomic-level information about the binding mode sunderland.ac.uknih.govproteopedia.orgpdbj.orgpdbus.orgwwpdb.orgrcsb.org. These structures reveal that this compound binds to the allosteric site between helices α2 and α3 and the L5 loop, a site distinct from the ATP-binding pocket frontiersin.orgsunderland.ac.uktandfonline.com. The crystallographic data highlight that this compound, similar to enastron, primarily binds in the (S)-configuration to Eg5 sunderland.ac.ukacs.org. The structural analysis indicates that the reduced flexibility of this compound and its precise fit into a solvent-exposed sub-pocket contribute to its enhanced potency compared to other dihydropyrimidinethione derivatives sunderland.ac.uktandfonline.com. The resolution of the crystal structure of the Eg5-(S)-dimethylenastron complex is reported to be 2.3 Å proteopedia.orgpdbus.orgrcsb.org.

Biochemical Assays for Eg5 ATPase Activity and Kinesin Function

Biochemical assays are essential for validating the functional impact of this compound on Eg5 activity. This compound is a potent inhibitor of Eg5's ATPase activity, with reported IC50 values around 200 nM in ATPase assays nih.govrndsystems.comcaymanchem.comcaymanchem.comnetascientific.combio-techne.commedchemexpress.com. It selectively inhibits Eg5 over other kinesin subfamilies caymanchem.comcaymanchem.comnetascientific.combio-techne.commedchemexpress.com. Kinetic studies indicate that this compound allosterically inhibits Eg5 by significantly slowing down the rate of ADP release from the motor domain, which is a key step in the kinesin catalytic cycle nih.govnih.govnih.govresearchgate.net. This inhibition of ATPase activity leads to mitotic arrest, characterized by the accumulation of cells in the G2/M phase caymanchem.comcaymanchem.comnetascientific.combio-techne.commedchemexpress.com. For instance, treatment with 1 μM this compound causes HeLa cells to accumulate in the G2/M phase (75%) caymanchem.comcaymanchem.comnetascientific.combio-techne.commedchemexpress.com. Furthermore, this compound has been shown to suppress the migration and invasion of pancreatic cancer cells, independent of its effect on cell proliferation in short-term treatments bio-techne.commedchemexpress.comnih.gov.

Future Perspectives in S Dimethylenastron Research

Elucidating Novel Molecular Targets and Signaling Pathways

The primary mechanism by which (S)-dimethylenastron exerts its anti-cancer effects is by inhibiting Eg5, a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle tandfonline.comrndsystems.comfrontiersin.org. This inhibition leads to mitotic arrest, ultimately triggering apoptosis in cancer cells rndsystems.comresearchgate.net. Beyond this direct effect on mitosis, emerging research suggests broader cellular impacts that warrant further investigation. For instance, this compound has been shown to upregulate Heat Shock Protein 70 (Hsp-70) expression in multiple myeloma cells, mediated through the phosphatidylinositol 3-kinase/Akt signaling pathway rndsystems.com. Understanding the full spectrum of signaling cascades affected by Eg5 inhibition is critical. Future research should aim to identify novel molecular targets and map the intricate signaling pathways influenced by this compound. This could involve investigating its effects on cell cycle checkpoints beyond mitotic arrest, its role in cellular stress responses, and its impact on pathways regulating cell migration and invasion, as observed in pancreatic cancer cells rndsystems.comfrontiersin.org. Such comprehensive pathway analysis will provide a more complete picture of its anti-tumor activity and potential applications.

Exploring Synergistic Effects with Other Therapeutic Agents

A significant challenge in the development of single-agent cancer therapies is the emergence of drug resistance and often limited efficacy in monotherapy settings tandfonline.comnih.gov. Combination therapy presents a key strategy to overcome these limitations and enhance therapeutic outcomes. Research into other kinesin Eg5 inhibitors has demonstrated synergistic effects when combined with various therapeutic agents mdpi.commdpi.comhaematologica.org. For example, filanesib, another Eg5 inhibitor, has shown synergy with pomalidomide (B1683931) and dexamethasone (B1670325) in multiple myeloma models, leading to increased apoptosis and improved anti-tumor efficacy haematologica.org. Future research should systematically explore the potential synergistic, additive, or even antagonistic effects of this compound when administered in combination with established chemotherapeutic agents (e.g., taxanes, platinum-based drugs), targeted therapies (e.g., kinase inhibitors), or immunotherapies. Identifying optimal combination regimens could lead to improved treatment efficacy, broader applicability across different cancer types, and potentially reduced toxicity profiles by allowing for lower doses of individual agents.

Addressing Challenges in Kinesin Inhibitor Development for Translational Research

The development of kinesin spindle protein (KSP) inhibitors has faced historical challenges, including a disparity between potent in vitro activity and limited in vivo efficacy observed in clinical trials tandfonline.com. Furthermore, mechanisms of resistance, such as the upregulation of alternative cellular pathways, the expression of efflux pumps, or acquired mutations within the Eg5 protein itself, pose significant hurdles for sustained therapeutic benefit nih.gov. Eg5 mutations conferring resistance have already been documented, highlighting a critical area for future investigation nih.gov. To address these translational challenges, future research directions should focus on strategies such as:

Developing Dual Inhibitors: Designing compounds that target Eg5 and other critical cancer pathways simultaneously could offer a more robust anti-tumor effect and potentially circumvent resistance mechanisms.

Antibody-Drug Conjugates (ADCs): The development of ADCs, where this compound or a derivative is conjugated to a tumor-targeting antibody, could improve drug delivery specificity, enhance efficacy, and reduce systemic toxicity.

Optimized Delivery Systems: Investigating novel formulation strategies or delivery vehicles could improve the bioavailability, stability, and tumor penetration of this compound.

Resistance Mechanism Studies: Proactive research into potential resistance mechanisms against this compound and developing strategies to overcome them will be crucial for long-term clinical success.

By addressing these multifaceted challenges, future research endeavors can pave the way for the successful clinical translation of this compound as a valuable anti-cancer therapeutic.

Q & A

Q. What is the primary mechanism of action of (S)-dimethylenastron in cancer cells?

this compound is a reversible, specific inhibitor of kinesin Eg5 (KSP), a motor protein essential for mitotic spindle formation. It binds to the ADP-binding pocket of Eg5, allosterically inhibiting ATPase activity and blocking ADP release (IC50 = 200 nM). This disrupts spindle pole separation, leading to mitotic arrest and apoptosis in cancer cells . In human multiple myeloma cells, it also upregulates Hsp70 via the PI3K/Akt pathway, which paradoxically exerts cytoprotective effects unless targeted with Hsp70 antisense RNA .

Methodological Note : Use flow cytometry (annexin V/PI staining) to quantify apoptosis and immunoblotting to monitor Hsp70 expression. Validate Eg5 inhibition via ATPase activity assays with purified protein .

Q. How is the inhibitory activity (IC50) of this compound against kinesin Eg5 experimentally determined?

The IC50 is measured using in vitro ATPase assays with purified Eg4. A standard protocol involves incubating Eg5 with varying concentrations of this compound in the presence of ATP and microtubules. ADP release rates are quantified via NADH-coupled enzymatic assays or radioactive ATP hydrolysis . For cellular IC50, dose-response curves are generated using proliferation assays (e.g., CCK-8) in cancer cell lines like PANC1 (pancreatic) or RPMI8226 (myeloma) .

Key Controls : Include microtubule-stabilizing agents (e.g., paclitaxel) to confirm Eg5-specific effects and exclude off-target cytoskeletal disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual role in upregulating Hsp70 while promoting apoptosis?

Hsp70 upregulation via PI3K/Akt is a stress response that temporarily protects cells from apoptosis. To dissect this duality:

- Genetic Knockdown : Use siRNA targeting Hsp70 or Akt to block the cytoprotective pathway, enhancing apoptosis rates .

- Pharmacologic Inhibition : Combine this compound with PI3K inhibitors (e.g., LY294002) or Hsp70 inhibitors (e.g., VER-155008) to override resistance .

- Time-Course Analysis : Monitor Hsp70 expression (peak at 18 hr) relative to apoptosis onset (≥24 hr) to identify therapeutic windows .

Data Interpretation : Apoptosis assays (TUNEL, caspase-3 activation) should correlate with Hsp70 modulation. Synergy scores (e.g., Chou-Talalay) quantify combinatorial efficacy .

Q. What methodological approaches are recommended to assess this compound's off-target effects in mitotic arrest assays?

- Comparative Profiling : Test this compound alongside other Eg5 inhibitors (e.g., monastrol) in parallel assays. Discrepancies in mitotic index (MI) or cell cycle profiles (via flow cytometry) suggest off-target effects .

- Kinome Screening : Use kinase profiling panels (e.g., Eurofins) to rule out inhibition of unrelated kinases.

- Rescue Experiments : Overexpress Eg5 in cell models; rescue of mitotic arrest confirms target specificity .

Critical Data : MI calculations (e.g., phospho-histone H3 staining) should align with Eg5 inhibition. Off-target effects may manifest as atypical spindle morphology or non-mitotic cell death .

Q. How does this compound inhibit pancreatic cancer cell migration independently of proliferation?

At subcytotoxic concentrations (≤100 nM), this compound suppresses migration and invasion in PANC1 cells via Eg5 inhibition. This is validated using:

- Wound Healing Assays : Measure gap closure rates over 24–48 hr .

- Transwell Invasion : Quantify Matrigel penetration using crystal violet staining .

- Live-Cell Imaging : Track cytoskeletal dynamics (e.g., microtubule stability) during migration .

Mechanistic Insight : Eg5 inhibition reduces ADP release rates, destabilizing microtubule networks required for invadopodia formation .

Experimental Design Considerations

Q. What cell lines and controls are optimal for studying this compound's anticancer effects?

- Primary Models : Use Eg5-dependent cancers (e.g., pancreatic PANC1, myeloma RPMI8226) .

- Negative Controls : Include Eg5-null or resistant cell lines (e.g., CRISPR-edited variants) .

- Positive Controls : Compare with clinical Eg5 inhibitors (e.g., filanesib) or microtubule-targeting agents (e.g., vincristine) .

Data Robustness : Normalize results to cell viability (MTT assays) to distinguish cytostatic vs. cytotoxic effects .

Q. How can molecular modeling improve the design of next-generation Eg5 inhibitors based on this compound?

- Docking Studies : Use cryo-EM structures of Eg5 (PDB: 3HQD) to map this compound’s binding site and identify residues critical for ADP-pocket interactions .

- SAR Analysis : Synthesize analogs with modified quinazolinone or dimethoxy groups to enhance potency .

- ADMET Predictions : Optimize solubility and bioavailability using in silico tools (e.g., SwissADME) .

Validation : Test top candidates in ATPase inhibition and cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.